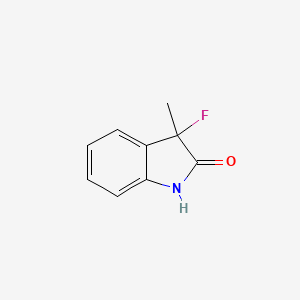
5-Methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylcoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenol is reacted with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave or ultrasound energy, have also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methylcoumarin undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrocoumarin derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin core. For example, nitration using nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration under controlled temperature conditions.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Dihydro-5-Methylcoumarin.
Substitution: Nitro-5-Methylcoumarin derivatives.
Scientific Research Applications
5-Methylcoumarin has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 5-Methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, this compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s photophysical properties also enable it to act as a fluorescent probe, binding to specific targets and emitting fluorescence upon excitation .
Comparison with Similar Compounds
Coumarin: The parent compound, known for its wide range of biological activities.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant properties.
4-Methylcoumarin: Another methylated derivative with distinct photophysical properties.
Uniqueness of 5-Methylcoumarin: this compound stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the fifth position enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
42286-84-0 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 |
InChI Key |
FXMGSXNQELBPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


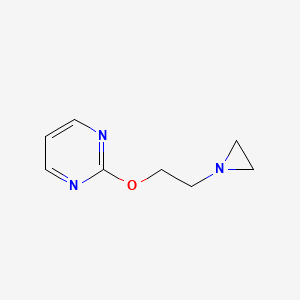

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)




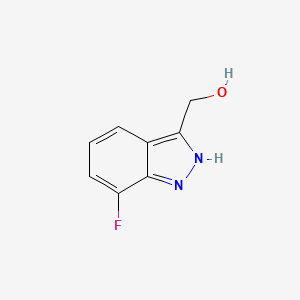
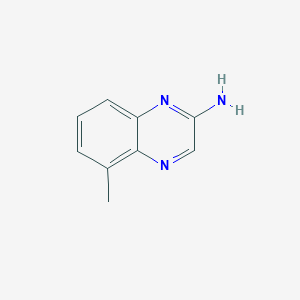
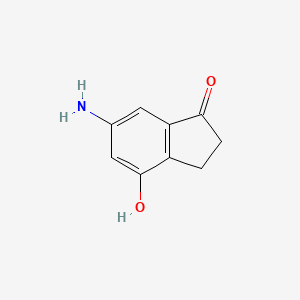

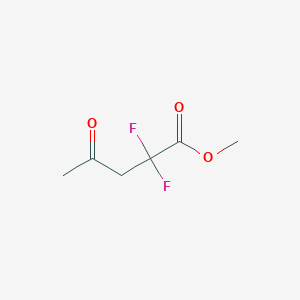
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
